Cas no 1806275-82-0 (4,5-Dichloro-6-nitropyrimidine)

4,5-Dichloro-6-nitropyrimidine 化学的及び物理的性質
名前と識別子
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- 4,5-Dichloro-6-nitropyrimidine
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- インチ: 1S/C4HCl2N3O2/c5-2-3(6)7-1-8-4(2)9(10)11/h1H
- InChIKey: CVKQNAYJFRJPBV-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=CN=C1[N+](=O)[O-])Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 162
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 71.6
4,5-Dichloro-6-nitropyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A039001790-250mg |
4,5-Dichloro-6-nitropyrimidine |
1806275-82-0 | 98% | 250mg |
$849.59 | 2022-03-31 | |
Alichem | A039001790-1g |
4,5-Dichloro-6-nitropyrimidine |
1806275-82-0 | 98% | 1g |
$2,125.46 | 2022-03-31 | |
Alichem | A039001790-500mg |
4,5-Dichloro-6-nitropyrimidine |
1806275-82-0 | 98% | 500mg |
$1,212.63 | 2022-03-31 |
4,5-Dichloro-6-nitropyrimidine 関連文献
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
4,5-Dichloro-6-nitropyrimidineに関する追加情報
Introduction to 4,5-Dichloro-6-nitropyrimidine (CAS No. 1806275-82-0)
4,5-Dichloro-6-nitropyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 1806275-82-0, is a significant intermediate in the field of organic synthesis and pharmaceutical development. This compound belongs to the pyrimidine class, a heterocyclic aromatic organic compound that plays a crucial role in medicinal chemistry due to its versatile structural framework. The presence of both chloro and nitro substituents on the pyrimidine ring enhances its reactivity, making it a valuable precursor for synthesizing various biologically active molecules.
The structural and electronic properties of 4,5-Dichloro-6-nitropyrimidine are influenced by the electron-withdrawing nature of the nitro group and the electron-donating effects of the chlorine atoms. This unique combination makes it an ideal candidate for further functionalization, enabling chemists to explore a wide range of chemical transformations. The compound’s ability to undergo nucleophilic substitution reactions, as well as its compatibility with metal-catalyzed cross-coupling reactions, has made it a staple in synthetic organic chemistry laboratories.
In recent years, there has been growing interest in the applications of 4,5-Dichloro-6-nitropyrimidine in pharmaceutical research. Its derivatives have been investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobial compounds. For instance, studies have demonstrated that modifications of the pyrimidine core can lead to compounds with enhanced binding affinity to target proteins. This has spurred further exploration into its role in drug discovery and development.
One notable area of research involves the use of 4,5-Dichloro-6-nitropyrimidine in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are critical in many biological pathways and are often implicated in diseases such as cancer and inflammation. By designing molecules that disrupt these interactions, researchers aim to develop novel therapeutic strategies. The versatility of 4,5-Dichloro-6-nitropyrimidine as a building block has facilitated the creation of diverse libraries of compounds for high-throughput screening.
The compound’s reactivity also makes it useful in materials science applications. For example, it can be used to synthesize conjugated polymers for organic electronics, where its electron-deficient structure contributes to charge transport properties. Additionally, researchers have explored its use in the development of light-emitting diodes (LEDs) and photovoltaic cells due to its ability to form stable intermediates that absorb and emit light efficiently.
From a synthetic chemistry perspective, 4,5-Dichloro-6-nitropyrimidine offers a convenient entry point to more complex structures through various functionalization strategies. The nitro group can be reduced to an amine, while the chloro substituents can be replaced by other groups such as alkyl or aryl groups via nucleophilic aromatic substitution reactions. These transformations allow for the creation of a wide array of derivatives with tailored properties for specific applications.
Recent advances in computational chemistry have also contributed to the optimization of synthetic routes involving 4,5-Dichloro-6-nitropyrimidine. Molecular modeling techniques have been employed to predict reaction outcomes and identify optimal conditions for synthesis. This approach has not only accelerated the discovery process but also minimized experimental trial-and-error methods.
The pharmaceutical industry continues to leverage 4,5-Dichloro-6-nitropyrimidine in the development of next-generation therapeutics. Its derivatives have shown promise in preclinical studies as inhibitors of enzymes involved in cancer metabolism and signaling pathways. By fine-tuning its structure through medicinal chemistry approaches, researchers aim to enhance efficacy while reducing potential side effects.
The environmental impact of synthesizing and handling 4,5-Dichloro-6-nitropyrimidine is also an area of growing concern. Efforts are being made to develop greener synthetic methodologies that minimize waste and reduce hazardous byproducts. These initiatives align with broader trends in sustainable chemistry aimed at preserving natural resources and protecting human health.
In conclusion,4,5-Dichloro-6-nitropyrimidine (CAS No. 1806275-82-0) is a multifaceted compound with significant applications across multiple disciplines. Its role as a key intermediate in pharmaceutical synthesis underscores its importance in modern chemical research. As new methodologies and technologies emerge,4,5-Dichloro-6-nitropyrimidine will continue to be a valuable tool for scientists seeking innovative solutions to complex challenges.
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